molecular formula C18H17F3N6O B12192551 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B12192551
M. Wt: 390.4 g/mol
InChI Key: TZZKLLWBSIXMSZ-UHFFFAOYSA-N
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Description

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a triazolopyridazine core fused with a piperidine ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps One common approach is the cyclization of a hydrazinopyridazine derivative with an appropriate aldehyde to form the triazolopyridazine coreThe final step involves the coupling of the trifluoromethylphenyl group to the piperidine ring using standard amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide stands out due to its combination of a triazolopyridazine core with a piperidine ring and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C18H17F3N6O

Molecular Weight

390.4 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)13-3-5-14(6-4-13)23-17(28)12-2-1-9-26(10-12)16-8-7-15-24-22-11-27(15)25-16/h3-8,11-12H,1-2,9-10H2,(H,23,28)

InChI Key

TZZKLLWBSIXMSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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